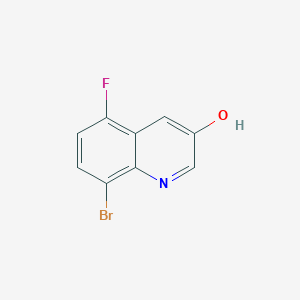
2-Acetamido-5-bromo-3-hydroxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-5-bromo-3-hydroxypyridine is an organic compound with significant interest in various fields of scientific research This compound features a pyridine ring substituted with acetamido, bromo, and hydroxyl groups, which confer unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-bromo-3-hydroxypyridine typically involves the bromination of 2-acetamido-3-hydroxypyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can improve the scalability of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the bromo group or to convert the acetamido group to an amine.
Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 2-acetamido-5-bromo-3-pyridone.
Reduction: Formation of 2-amino-5-bromo-3-hydroxypyridine.
Substitution: Formation of 2-acetamido-5-substituted-3-hydroxypyridine derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-5-bromo-3-hydroxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 2-acetamido-5-bromo-3-hydroxypyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetamido group can form hydrogen bonds with biological targets, while the bromo group can participate in halogen bonding or act as a leaving group in biochemical reactions. The hydroxyl group can enhance solubility and facilitate interactions with hydrophilic environments.
Comparación Con Compuestos Similares
2-Acetamido-3-hydroxypyridine:
2-Acetamido-5-chloro-3-hydroxypyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
2-Amino-5-bromo-3-hydroxypyridine: Lacks the acetamido group, which influences its biological activity and chemical behavior.
Uniqueness: 2-Acetamido-5-bromo-3-hydroxypyridine is unique due to the presence of both acetamido and bromo groups, which provide a balance of reactivity and stability
Propiedades
IUPAC Name |
N-(5-bromo-3-hydroxypyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4(11)10-7-6(12)2-5(8)3-9-7/h2-3,12H,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEQPORPJLPAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B8129105.png)







![bis({[6-(Trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B8129155.png)
![{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid](/img/structure/B8129158.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate](/img/structure/B8129163.png)

